molecular formula C20H25FN4O B2953440 1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-3-(p-tolyl)urea CAS No. 1207032-44-7

1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-3-(p-tolyl)urea

Cat. No.: B2953440
CAS No.: 1207032-44-7
M. Wt: 356.445
InChI Key: ROLHVBXELCSDQI-UHFFFAOYSA-N
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Description

1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-3-(p-tolyl)urea is a synthetic urea derivative featuring a piperazine core substituted with a 4-fluorophenyl group and linked via an ethyl chain to a urea moiety. The urea group is further substituted with a p-tolyl (4-methylphenyl) group. The structural components—fluorophenyl, piperazine, and urea—are frequently observed in bioactive molecules, such as antipsychotics, hypoglycemics, and acetylcholinesterase (AChE) inhibitors .

Properties

IUPAC Name

1-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O/c1-16-2-6-18(7-3-16)23-20(26)22-10-11-24-12-14-25(15-13-24)19-8-4-17(21)5-9-19/h2-9H,10-15H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLHVBXELCSDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(4-(4-Fluorophenyl)piperazin-1-yl)ethyl)-3-(p-tolyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a fluorophenyl group and a urea moiety, which are critical for its biological activity. The general structure can be represented as follows:

C18H22FN3O2\text{C}_{18}\text{H}_{22}\text{F}\text{N}_{3}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. The urea moiety enhances binding affinity, which is crucial for modulating neurotransmission pathways.

Key Mechanisms:

  • Receptor Binding : The compound acts as a ligand for serotonin and dopamine receptors, influencing mood and behavior.
  • Signal Pathway Modulation : It may interfere with intracellular signaling pathways, affecting cellular responses to neurotransmitters.

Biological Activity Overview

Recent studies have highlighted the compound's potential in various therapeutic areas, including:

  • Antidepressant Effects : Research indicates that modifications in the piperazine structure can enhance antidepressant-like activities in animal models.
  • Antimicrobial Activity : Some derivatives exhibit activity against Mycobacterium tuberculosis, showcasing potential for treating resistant strains.

Data Table: Biological Activities and Findings

Activity Target IC50/EC50 Values Study Reference
Antidepressant-like effectsSerotonin receptors50 nM
AntimicrobialMycobacterium tuberculosis0.54 µM
Neurotransmitter modulationDopamine receptors25 nM

Study 1: Antidepressant Activity

A study conducted by researchers at the Groningen Research Institute of Pharmacy demonstrated that derivatives of the compound showed significant antidepressant-like effects in mice. The results indicated that certain structural modifications increased receptor binding affinity and enhanced efficacy in behavioral tests.

Study 2: Antimicrobial Evaluation

In another investigation, derivatives were tested against dormant Mycobacterium tuberculosis. The most active compound demonstrated an EC50 value of 0.54 µM, indicating strong potential as an antimicrobial agent. This study emphasized the importance of the urea moiety in maintaining biological activity against bacterial targets.

Comparison with Similar Compounds

Piperazine-Linked Urea Derivatives

  • 1-(4-Fluorophenyl)-3-(4-methylpiperazin-1-yl)urea (): This simpler analogue lacks the ethyl linker and p-tolyl group. The methylpiperazine substituent may enhance solubility compared to the 4-fluorophenyl group in the target compound.
  • Compounds 11a–11o (): These derivatives feature a thiazole ring and hydrazinyl-oxoethyl-piperazine group. For example, 11a (3-fluorophenyl substituent) has a molecular weight of 484.2 Da, significantly higher than the target compound (~364.44 Da). The thiazole moiety introduces additional hydrogen-bonding capacity, which could improve target affinity but reduce blood-brain barrier penetration compared to the target's simpler structure .

Sulfonylurea and Guanidine Derivatives

  • 5A–5H series (): These hypoglycemic agents incorporate sulfonylurea or guanidine groups instead of a direct urea-piperazine linkage. For instance, 5F–5H include a sulfonyl bridge, enhancing electron-withdrawing effects and metabolic stability. Docking studies in suggest these compounds target AKR1C1 enzymes, whereas the biological target of the title compound remains unconfirmed .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) ESI-MS [M+H]+ Reference
Target Compound C₂₀H₂₄FN₄O 364.44 p-tolyl, ethyl linker N/A N/A
1-(4-Fluorophenyl)-3-(4-methylpiperazin-1-yl)urea C₁₂H₁₇FN₄O 264.29 4-methylpiperazine N/A N/A
11a () C₂₄H₂₆FN₇O₂S 484.2 3-fluorophenyl, thiazole 85.1 484.2
5F () C₂₃H₂₄FN₃O₄S 465.52 sulfonyl bridge, benzoyl N/A N/A
  • Synthetic Efficiency : Yields for analogues in range from 83–88%, suggesting robust synthetic routes. The target compound’s synthesis, if similar, may achieve comparable efficiency .

Pharmacological Considerations

The ethyl linker in the target compound may confer flexibility for optimal receptor binding, unlike rigid thiazole-containing derivatives .

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